molecular formula C11H12ClN3O2S B2588338 2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide CAS No. 1396635-79-2

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide

Cat. No. B2588338
CAS RN: 1396635-79-2
M. Wt: 285.75
InChI Key: UXOMEYVLEJWBND-UHFFFAOYSA-N
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Description

The compound “2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide” is a derivative of benzothiazole . Benzothiazole and its derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . For instance, the 1H NMR spectrum of a similar compound, N-(4-Chlorobenzo[d]thiazol-2-yl)-2-(phenyl amino) benzamide, showed signals at 6.99–8.42 ppm (m, 12H, Ar–H); 9.26 ppm (s, 1H, N–H); 12.78 ppm (s, 1H, N–H) .


Chemical Reactions Analysis

The chemical reactions involving benzothiazole derivatives are complex and can involve various pathways . For instance, the reaction of N-(Benzo[d]thiazol-2-yl)-2-(phenylamino) benzamides with 1-(2-chloro ethyl) piperidine hydrochloride yielded the final derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined using various techniques. For instance, the melting point of a similar compound, N-(4-Chlorobenzo[d]thiazol-2-yl)-2-(phenyl amino) benzamide, was found to be 196–198 °C .

Scientific Research Applications

Anti-Tubercular Activity

Benzothiazole derivatives have garnered attention for their anti-tubercular properties. Researchers have synthesized novel compounds based on this scaffold and evaluated their inhibitory effects against Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis (TB). These derivatives exhibit promising in vitro and in vivo activity against TB, making them potential candidates for new anti-TB drugs . The synthesis of these compounds involves various pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation.

Antibacterial and Antifungal Activity

The compound’s structure suggests it may possess antibacterial and antifungal properties. Similar benzothiazole derivatives have demonstrated activity against bacterial strains such as Bacillus cereus, Bacillus subtilis, and Escherichia coli, as well as fungal strains like Aspergillus niger, Fusarium oxisporum, and Rhizopus oryzae . Further exploration of its efficacy against specific pathogens is warranted.

Anticonvulsant Potential

While not directly studied for this compound, benzothiazole derivatives have been investigated for their anticonvulsant effects. Researchers have synthesized and evaluated related molecules for their ability to mitigate seizures. Although more research is needed, this field highlights the potential of benzothiazole-based compounds in neurological disorders .

Anti-Inflammatory and Analgesic Properties

Benzothiazole derivatives have been explored for their anti-inflammatory and analgesic activities. In particular, 6-substituted-1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole derivatives of benzothiazole exhibited satisfactory yields and were pharmacologically evaluated. These compounds demonstrated anti-inflammatory effects, analgesia, and inhibition of lipid peroxidation .

Molecular Docking Studies

Researchers have also conducted molecular docking studies to understand the interaction of benzothiazole derivatives with specific protein targets. For instance, investigations against the target DprE1 (involved in mycobacterial cell wall biosynthesis) aim to identify potent inhibitors with enhanced anti-tubercular activity .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity, suggesting that they may target mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis , suggesting that they may interact with essential proteins or enzymes in the bacterium to inhibit its growth.

Biochemical Pathways

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that they may interfere with the biochemical pathways essential for the growth and survival of Mycobacterium tuberculosis.

Result of Action

Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis , suggesting that they may cause cellular damage or death in the bacterium.

properties

IUPAC Name

2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]-N-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2S/c1-15(6-9(16)14-17-2)11-13-10-7(12)4-3-5-8(10)18-11/h3-5H,6H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXOMEYVLEJWBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NOC)C1=NC2=C(S1)C=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-methoxyacetamide

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